molecular formula C14H18N2O2 B8188995 (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester CAS No. 180975-76-2

(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester

Cat. No.: B8188995
CAS No.: 180975-76-2
M. Wt: 246.30 g/mol
InChI Key: BHVKKCNFHLRFDD-QWHCGFSZSA-N
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Description

(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure consists of a hexahydro-pyrrolo[3,4-b]pyrrole core with a carboxylic acid benzyl ester functional group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the hexahydro-pyrrolo[3,4-b]pyrrole core. The carboxylic acid benzyl ester group is then introduced through esterification reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with a similar bicyclic structure.

    Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological molecules.

Uniqueness

What sets (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester apart from similar compounds is its specific functional groups and stereochemistry, which confer unique reactivity and biological activity

Properties

IUPAC Name

benzyl (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-9-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVKKCNFHLRFDD-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144266
Record name rel-Phenylmethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180975-76-2
Record name rel-Phenylmethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180975-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Phenylmethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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